(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that may influence its biological activity. Its molecular formula is C₁₈H₁₈N₂O₃S, and it includes a diethylamino group, a benzoyl moiety, and a thiazole ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The diethylamino group is known to enhance lipophilicity, which may facilitate cell membrane penetration and improve bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related benzopsoralens demonstrated their ability to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells . These findings suggest that the compound may possess similar mechanisms of action.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on Mannich bases, which share structural characteristics with this compound, has shown promising antibacterial and antifungal activities . The ability to disrupt microbial cell membranes or inhibit essential enzymes could be a mechanism through which this compound exerts its antimicrobial effects.
Cytotoxicity Studies
In vitro cytotoxicity assays have been employed to evaluate the effects of this compound on human cancer cell lines such as HeLa and HepG2. Preliminary results indicate that it may induce apoptosis in these cells, possibly through the activation of caspase pathways or by generating reactive oxygen species (ROS) .
Study 1: Antiproliferative Effects
A study conducted on derivatives of benzopsoralens revealed that compounds with similar functional groups to this compound showed marked antiproliferative effects when tested against several cancer cell lines. The mechanism was linked to topoisomerase inhibition, suggesting that this compound may also act through similar pathways .
Study 2: Antimicrobial Screening
In another investigation, isoquinoline derivatives were screened for antimicrobial activity using the MTT assay. Compounds structurally related to this compound displayed significant inhibition against various bacterial strains, indicating potential therapeutic applications in infectious diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-5-14-26-19-13-10-17(22(28)29-4)15-20(19)30-23(26)24-21(27)16-8-11-18(12-9-16)25(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJRZHSNXVEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.